molecular formula C8H13N3O B13076797 2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one

2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13076797
M. Wt: 167.21 g/mol
InChI Key: KPVNKXYMCNTWPK-UHFFFAOYSA-N
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Description

2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of a suitable amine with a dihydropyrimidinone precursor. One common method involves the condensation of 1-aminobutane with 3,4-dihydropyrimidin-4-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminopropyl)-3,4-dihydropyrimidin-4-one
  • 2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one
  • 2-(1-Aminomethyl)-3,4-dihydropyrimidin-4-one

Uniqueness

2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds may result in different reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(1-aminobutyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-2-3-6(9)8-10-5-4-7(12)11-8/h4-6H,2-3,9H2,1H3,(H,10,11,12)

InChI Key

KPVNKXYMCNTWPK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC=CC(=O)N1)N

Origin of Product

United States

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